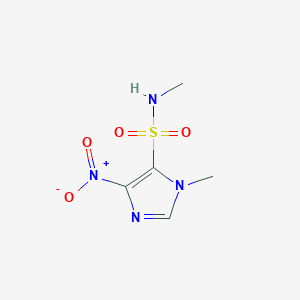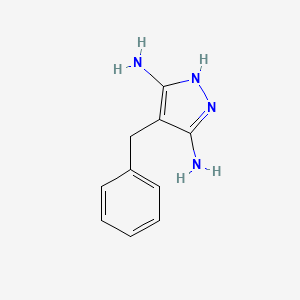
N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline is a chemical compound with the molecular formula C16H27NO3S. It is known for its unique structure, which includes a dimethylamino group, an octan-2-yloxy group, and a sulfonyl group attached to an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, which is reacted with dimethyl sulfate to introduce the dimethylamino group.
Formation of the Octan-2-yloxy Group: The next step involves the reaction of the intermediate with octan-2-ol in the presence of a suitable catalyst to form the octan-2-yloxy group.
Introduction of the Sulfonyl Group: Finally, the compound is treated with a sulfonyl chloride derivative to introduce the sulfonyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The industrial methods also include purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler analog with a dimethylamino group attached to an aniline ring.
N,N-Diethylaniline: Similar to N,N-Dimethylaniline but with ethyl groups instead of methyl groups.
N,N-Dimethyl-4-methoxyaniline: Contains a methoxy group instead of an octan-2-yloxy group.
Uniqueness
N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline is unique due to the presence of the octan-2-yloxy and sulfonyl groups, which impart distinct chemical and biological properties compared to its simpler analogs. These structural features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61165-55-7 |
|---|---|
Molecular Formula |
C16H27NO3S |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
octan-2-yl 4-(dimethylamino)benzenesulfonate |
InChI |
InChI=1S/C16H27NO3S/c1-5-6-7-8-9-14(2)20-21(18,19)16-12-10-15(11-13-16)17(3)4/h10-14H,5-9H2,1-4H3 |
InChI Key |
PZJRVULQHBKVNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OS(=O)(=O)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide](/img/structure/B13992982.png)


![2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B13992995.png)
![3-[(Phenylmethyl)thio]pyridine](/img/structure/B13992999.png)






